molecular formula C13H10O2Se B14720341 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione CAS No. 10471-68-8

1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione

Cat. No.: B14720341
CAS No.: 10471-68-8
M. Wt: 277.19 g/mol
InChI Key: UEJRDTCOBXPJPS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is a chemical compound known for its unique structure, which includes a phenyl group and a selenophene ring connected by a propane-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione typically involves the reaction of selenophene-2-carboxaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium-containing compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione involves its interaction with molecular targets through its functional groups. The phenyl and selenophene rings can participate in π-π interactions, while the carbonyl groups can form hydrogen bonds. These interactions can influence various biological pathways, including antioxidant mechanisms and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(selenophen-2-yl)propane-1,3-dione is unique due to the presence of the selenophene ring, which imparts distinct electronic and chemical properties compared to its thiophene and furan analogs. The selenium atom can enhance the compound’s reactivity and potential biological activity .

Properties

CAS No.

10471-68-8

Molecular Formula

C13H10O2Se

Molecular Weight

277.19 g/mol

IUPAC Name

1-phenyl-3-selenophen-2-ylpropane-1,3-dione

InChI

InChI=1S/C13H10O2Se/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2

InChI Key

UEJRDTCOBXPJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C[Se]2

Origin of Product

United States

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